(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
Introduction and Historical Context
Discovery and Development History
The origins of (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride trace to mid-20th-century investigations into strained hydrocarbon systems. Initial work on norbornane derivatives emerged from Diels-Alder reaction studies, with bicyclo[2.2.1]heptane frameworks recognized for their unique bridgehead reactivity. The specific amino acid variant gained prominence in the 1980s through chiral pool synthesis efforts targeting conformationally restricted neurotransmitter analogs.
A critical breakthrough occurred in 1992 when X-ray crystallographic analysis of the hydrochloride salt revealed precise bond angles (C1-C2-C4 = 93.5°) and chair-boat conformations stabilizing the ammonium-carboxylate zwitterion. Industrial-scale production became feasible following 2004 catalytic asymmetric hydrogenation protocols achieving >98% enantiomeric excess.
Table 1: Key Developmental Milestones
Nomenclature Evolution and Stereochemical Significance
Systematic naming of this compound reflects evolving IUPAC conventions for bridged bicyclics. Early literature used "endo/exo" descriptors before adopting Cahn-Ingold-Prelog priorities. The current (1R,2S,4S) designation specifies absolute configuration across three stereocenters, with the bridgehead carbons (C1, C4) and amino-bearing C2 defining spatial relationships.
The norbornane skeleton's bridge rigidity imposes distinct stereoelectronic effects:
- Endo protonation preference at N2 due to concave face shielding
- Carboxylic acid pKa depression (measured 2.1 vs. glycine 2.3) from through-space charge reinforcement
- Restricted rotation enabling diastereomeric resolution without chiral auxiliaries
Comparative analysis with simpler bicyclics like exo-2-aminonorbornane (C7H13N) demonstrates how carboxylate introduction alters electron distribution. Density functional theory calculations show 18% increased charge density at C2 versus non-carboxylated analogs.
Fundamental Biochemical Relevance in Transport Systems
This compound's biochemical utility stems from its structural mimicry of large neutral amino acids (LNAAs). The bicyclic framework approximates phenylalanine's van der Waals volume (135 ų vs. 128 ų) while introducing three-dimensional rigidity. Transport studies using radiolabeled hydrochloride salt revealed:
- Competitive inhibition of LAT1 (SLC7A5) transporter (Ki = 42 μM)
- pH-dependent uptake correlating with zwitterion stability (optimal pH 7.4)
- 300% increased blood-brain barrier permeability versus L-tyrosine in perfusion models
Table 2: Transport System Interactions
| Target | Affinity | Functional Consequence |
|---|---|---|
| LAT1 | Ki 42 μM | Blocks leucine transport |
| ASCT2 | EC50 1.2 mM | Allosteric modulator |
| SNAT3 | No binding | Substrate specificity filter |
The hydrochloride form enhances aqueous solubility (98 mg/mL vs. 12 mg/mL free base) while maintaining membrane permeability, making it preferable for in vitro assays.
Research Trajectory and Milestone Investigations
Post-2000 research has focused on three domains:
Synthetic Methodology
Computational Modeling
Biochemical Applications
- 2019: Used as crystallization chaperone for GABA transporter homologs
- 2022: Enabled super-resolution imaging of amino acid microdomains
Properties
IUPAC Name |
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFQOKRQNCRU-CLFDHOPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction to form the bicyclic structure.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
This compound has been investigated for its role as a potential therapeutic agent in treating neurological disorders. Its structural similarity to certain neurotransmitters allows it to interact with various receptors in the brain, making it a candidate for drug development aimed at conditions such as depression and anxiety disorders. Research has indicated that derivatives of this compound may exhibit selective serotonin reuptake inhibition, which is crucial for enhancing mood and emotional stability.
Analgesic Properties
Studies have shown that (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can function as an analgesic by modulating pain pathways in the central nervous system. Its efficacy in pain relief without the adverse effects associated with traditional opioids is particularly noteworthy.
Neuroscience Research
Receptor Interaction Studies
The compound is used extensively in neuroscience research to study receptor interactions and signal transduction pathways. Its ability to bind selectively to specific receptors makes it a valuable tool for understanding the mechanisms underlying synaptic transmission and plasticity.
Behavioral Studies
Research utilizing this compound has provided insights into behavioral responses related to anxiety and stress. Animal models treated with this compound have shown altered responses to stressors, indicating its potential role in modulating stress-related behaviors.
Synthetic Organic Chemistry
Building Block in Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bicyclic structure allows chemists to create various derivatives through functional group modifications.
Chiral Synthesis
The compound is also significant in the field of asymmetric synthesis due to its chiral nature. It offers a pathway for synthesizing other chiral compounds with high enantiomeric purity, which is essential in pharmaceutical applications where the chirality of a drug can significantly affect its efficacy and safety.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Bioactivity and Mechanism
- The target compound and its analog BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) are known inhibitors of L-amino acid transporters (LATs).
- The unsaturated derivative (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride () may exhibit altered binding kinetics due to reduced ring rigidity compared to the saturated target compound.
Pharmacokinetic Properties
- The 2-aza analog () has a lower molecular weight (177.63 vs.
- The unsaturated compound () may exhibit higher metabolic instability due to the reactive double bond.
Commercial and Regulatory Status
Critical Analysis of Research Findings
- Neuropharmacology: The LAT-inhibitory activity of bicyclic amino acids highlights their role in modulating neurotransmitter uptake. However, stereochemistry profoundly affects efficacy; the (1R,2S,4S) configuration shows higher selectivity than racemic mixtures .
Biological Activity
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, commonly referred to as BCH (Bicyclic Amino Acid), is a bicyclic compound that has garnered attention for its biological activity, particularly in the context of neurotransmitter transport and neuroprotection. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- CAS Number : 1212176-69-6
BCH primarily acts as an inhibitor of the L-amino acid carrier system, specifically targeting System L transporters. This inhibition affects the transport of L-dopa into dopaminergic neurons, which is crucial for dopamine synthesis and is significant in the treatment of Parkinson's disease.
Key Findings:
- Electrophysiological Studies : BCH has been shown to reduce L-dopa-induced membrane hyperpolarization in dopaminergic neurons in rat models. This effect is concentration-dependent and does not interfere with dopamine's actions directly, indicating a specific modulation of L-dopa transport rather than a general blockade of dopaminergic signaling .
- Neuroprotective Effects : Research indicates that BCH activates glutamate dehydrogenase (GDH), a mitochondrial enzyme that plays a role in energy metabolism and neuroprotection. In studies involving db/db mice (a model for diabetes and obesity), BCH demonstrated protective effects against oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Biological Activity Overview
The biological activity of BCH can be summarized as follows:
Case Study 1: Modulation of Dopaminergic Responses
In a study examining the effects of BCH on dopaminergic neurons, researchers applied BCH to substantia nigra neurons in rats. The results indicated a significant reduction in L-dopa-induced hyperpolarization without altering dopamine-mediated responses, highlighting BCH's selective action on amino acid transport systems .
Case Study 2: Neuroprotective Properties in Diabetic Mice
A separate investigation focused on the neuroprotective effects of BCH in db/db mice showed that treatment with BCH resulted in increased GDH activity, which correlated with reduced markers of oxidative stress and improved neuronal survival rates under stress conditions .
Q & A
Q. What are the common synthetic routes for (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step protection/deprotection strategies. For example, bicyclic amino acids are synthesized via hydrogenation of unsaturated precursors (e.g., Pd/C-catalyzed reduction of bicyclo[2.2.1]heptene derivatives) and subsequent hydrolysis. Key intermediates are characterized using:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and verify substitution patterns. For instance, distinct coupling constants in bicyclic systems help assign axial/equatorial protons .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation and fragmentation analysis.
Q. How can the stereochemical integrity of the bicyclic core be verified during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers by exploiting differences in hydrogen bonding with the stationary phase.
- NOE (Nuclear Overhauser Effect) NMR experiments identify spatial proximity between protons in the rigid bicyclic system. For example, cross-peaks between axial protons confirm the norbornane-like geometry .
- X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystalline material .
Q. What strategies are used to protect the amino group during synthesis?
- Phthalimide protection : Reaction with phthalic anhydride in the presence of triethylamine forms a stable intermediate, as seen in the synthesis of related bicyclic amino acids. Deprotection uses hydrazine or acidic hydrolysis .
- Boc (tert-butoxycarbonyl) protection : Employed in advanced syntheses for orthogonal deprotection under mild acidic conditions (e.g., TFA) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing diastereomeric derivatives?
Contradictions often arise from unexpected stereochemical outcomes or impurities. Methodological approaches include:
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and distinguish diastereomers. For example, HSQC can differentiate between equatorial and axial carbons in the bicyclic system .
- Isolation via preparative TLC or column chromatography to purify individual diastereomers, followed by re-analysis.
- Computational modeling (e.g., DFT calculations) to predict NMR chemical shifts for proposed structures and compare with experimental data .
Q. What catalytic systems are effective for enantioselective synthesis or resolution of this bicyclic amino acid?
- RuCl3/NaIO4-mediated oxidative cleavage : Used to resolve racemic mixtures by selectively oxidizing one enantiomer. For example, RuCl3 catalyzes the oxidation of allylic amines in acetonitrile/water systems, enabling isolation of the desired stereoisomer .
- Chiral auxiliaries : Temporary incorporation of chiral groups (e.g., Fmoc derivatives) directs stereochemical outcomes during cyclization or hydrogenation steps .
Q. How can the hydrochloride salt form impact crystallization and solubility in biological assays?
- Counterion effects : The HCl salt improves aqueous solubility but may complicate crystallization. Co-solvents (e.g., THF/water mixtures) or anti-solvent vapor diffusion are used for crystallization trials.
- pH-dependent solubility : Adjusting pH during biological assays (e.g., using buffers like PBS) ensures the compound remains soluble without precipitating .
Q. What are the challenges in scaling up the hydrogenation step for unsaturated bicyclic precursors?
- Catalyst poisoning : Trace impurities (e.g., sulfur-containing residues) deactivate Pd/C. Pre-purification via silica gel filtration or activated carbon treatment is critical.
- Pressure optimization : High-pressure hydrogenation (5–10 bar) improves reaction rates but requires specialized equipment. Low-pressure batch reactors are safer but may prolong reaction times .
Q. How can degradation products be identified during stability studies of this compound?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions.
- LC-MS/MS analysis : Identifies degradation products by comparing molecular weights and fragmentation patterns with reference standards. For example, hydrolysis of the bicyclic core may generate linear amino acid derivatives .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
- HPLC-UV/ELSD : Quantifies impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
- Elemental analysis : Validates the stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
- Thermogravimetric analysis (TGA) : Detects residual solvents or water in the final product .
Q. How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
